Asparaginamide
Overview
Description
Asparaginamide is a derivative of the amino acid asparagine It is a small organic molecule with the chemical formula C4H9N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
Asparaginamide can be synthesized through several methods. One common approach involves the amidation of asparagine. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as enzymes. For example, asparaginase enzymes can be used to catalyze the conversion of asparagine to this compound. This enzymatic process is often preferred due to its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Asparaginamide undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce asparagine and ammonia. This reaction is typically catalyzed by enzymes such as asparaginase.
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using asparaginase.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Asparagine and ammonia.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Asparaginamide has several applications in scientific research:
Chemistry: this compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: this compound derivatives are being investigated for their potential therapeutic effects, including anti-cancer properties.
Industry: this compound is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of asparaginamide involves its interaction with specific enzymes and receptors in the body. For example, this compound can be hydrolyzed by asparaginase to produce asparagine and ammonia. This reaction is important in the metabolism of nitrogen-containing compounds. Additionally, this compound may interact with other proteins and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Asparagine: Asparaginamide is structurally similar to asparagine, differing only by the presence of an amide group instead of a carboxyl group.
Glutamine: Another amino acid with a similar structure, but with an additional methylene group in the side chain.
Aspartic Acid: this compound can be considered a derivative of aspartic acid, with the amide group replacing the carboxyl group.
Uniqueness
This compound’s unique properties stem from its amide functional group, which imparts different reactivity compared to its parent amino acid, asparagine. This makes this compound a valuable intermediate in chemical synthesis and a subject of interest in biochemical research.
Properties
IUPAC Name |
(2S)-2-aminobutanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLBDPPHINVUID-REOHCLBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
158606-68-9 | |
Details | Compound: Polyaspartamide | |
Record name | Polyaspartamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158606-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40168294 | |
Record name | Asparaginamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16748-73-5 | |
Record name | Asparaginamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016748735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asparaginamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPARAGINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P342G15XO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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